

# ML314 neurotensin receptor 1 agonist

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## Compound of Interest

Compound Name: ML314

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An In-Depth Technical Guide to **ML314**: A Biased Agonist of the Neurotensin 1 Receptor

## Executive Summary

**ML314** is a potent, selective, and brain-penetrant small molecule agonist for the Neurotensin Receptor 1 (NTS1).<sup>[1][2][3]</sup> It is distinguished by its novel mechanism of action as a biased agonist. Unlike the endogenous ligand neurotensin, which activates both G-protein and  $\beta$ -arrestin signaling pathways, **ML314** preferentially activates the  $\beta$ -arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.<sup>[1][2][3][4]</sup> This unique pharmacological profile, coupled with its ability to cross the blood-brain barrier, makes **ML314** a valuable research tool and a promising preclinical lead for therapeutic intervention in central nervous system disorders, particularly in the context of methamphetamine abuse.<sup>[2][4][5]</sup>

## Introduction to Neurotensin Receptor 1 (NTS1) Signaling

The Neurotensin Receptor 1 (NTS1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the effects of the endogenous tridecapeptide, neurotensin. NTS1 activation is implicated in a range of physiological processes including pain modulation, thermoregulation, and the reward pathways associated with psychostimulant addiction.

Traditionally, NTS1 activation by neurotensin initiates two major signaling cascades:

- **Gq-Protein Pathway:** The receptor couples to the Gαq subunit, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, leading to a variety of downstream cellular responses.
- **β-Arrestin Pathway:** Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process desensitizes the G-protein signal and initiates a separate wave of signaling events. It also mediates receptor internalization and trafficking.

The development of biased agonists like **ML314** allows for the selective activation of one pathway over the other, offering a more targeted therapeutic approach with potentially fewer side effects.

## ML314: Chemical Properties and Pharmacological Profile

**ML314** is a nonpeptidic small molecule identified through a high-throughput screening campaign.<sup>[1][3]</sup>

- **Chemical Name:** 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline<sup>[1][5]</sup>
- **Molecular Formula:** C<sub>24</sub>H<sub>28</sub>N<sub>4</sub>O<sub>3</sub><sup>[5][6]</sup>
- **Molecular Weight:** 420.5 g/mol <sup>[5][6]</sup>
- **CAS Number:** 1448895-09-7<sup>[5]</sup>

**ML314** acts as a full agonist in β-arrestin recruitment assays but shows no significant activity in calcium mobilization assays, confirming its biased nature.<sup>[1][2][3]</sup> Furthermore, its effects can be blocked by the NTS1-selective antagonist SR142948A.<sup>[1][3]</sup> Studies also suggest **ML314** functions as a positive allosteric modulator, enhancing the binding of endogenous neurotensin.<sup>[4][6]</sup>

## Quantitative Pharmacological Data

The pharmacological characteristics of **ML314** have been quantified across various in vitro and in vivo assays.

Table 1: In Vitro Activity of **ML314** at NTS1

Assay Type	Receptor	Cell Line	Parameter	Value (μM)	Citation(s)
β-Arrestin Recruitment	Human NTS1	U2OS	EC <sub>50</sub>	1.9 - 2.0	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Calcium Mobilization	Human NTS1	HEK293	EC <sub>50</sub>	> 80	<a href="#">[6]</a>

| Antagonist Inhibition | Human NTS1 | U2OS | IC<sub>50</sub> (of SR142948A vs. **ML314**) | 0.0501 | [\[1\]](#)[\[3\]](#) |

Table 2: Receptor Selectivity Profile of **ML314**

Receptor	Assay Type	Parameter	Value (μM)	Fold Selectivity (vs. NTS1)	Citation(s)
NTS2	β-Arrestin Recruitment	EC <sub>50</sub>	> 80	> 40x	<a href="#">[6]</a>

| GPR35 | Not Specified | - | Selective against GPR35 | - | [\[4\]](#)[\[7\]](#)[\[8\]](#) |

Table 3: In Vivo Efficacy of **ML314**

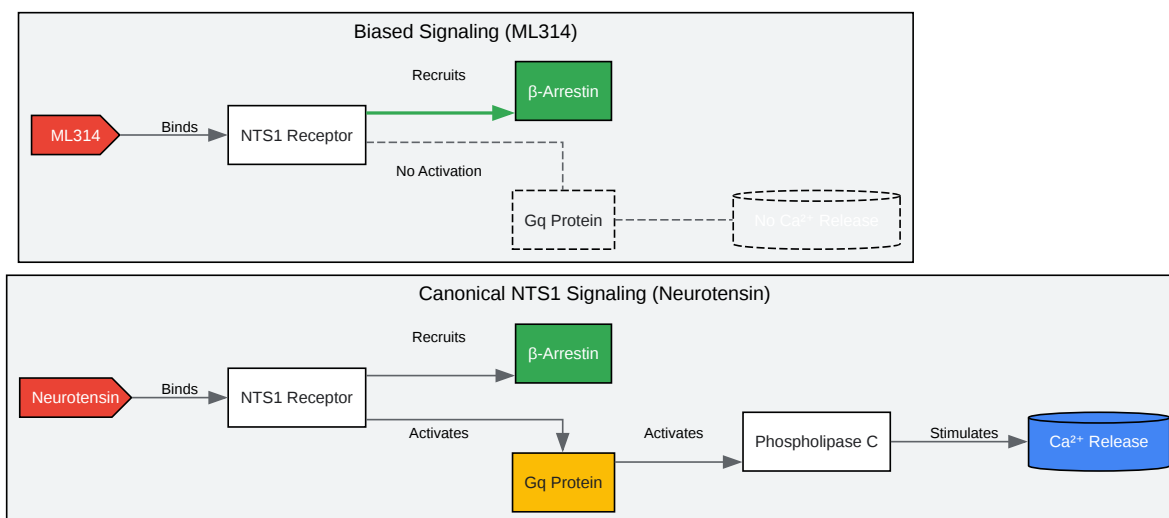
Animal Model	Dosing (mg/kg, Route)	Endpoint	Result	Citation(s)
Dopamine Transporter KO Mice	20, i.p.	Reduction in Locomotion	Significant attenuation of hyperlocomotion	[4][8]
C57BL/6J Mice	10 - 30, i.p.	Methamphetamine-Induced Hyperlocomotion	Dose-dependent attenuation	[4][8]
C57BL/6J Mice	20, i.p.	Methamphetamine-Associated Conditioned Place Preference	Significant reduction	[2][4]

| Rats | 30 | Methamphetamine Self-Administration | Significant reduction in lever presses |[2][6]

## Mechanism of Action: Biased Agonism at NTS1

**ML314**'s primary mechanism is the selective activation of the  $\beta$ -arrestin signaling cascade downstream of the NTS1 receptor. This "biased agonism" is a key feature that differentiates it from endogenous neurotensin.

The diagram below illustrates the differential signaling pathways. Neurotensin activates both Gq-protein and  $\beta$ -arrestin pathways. In contrast, **ML314** binds to NTS1 and induces a conformational change that favors the recruitment of  $\beta$ -arrestin while avoiding productive coupling to the Gq protein, thereby circumventing the PLC activation and subsequent calcium release.



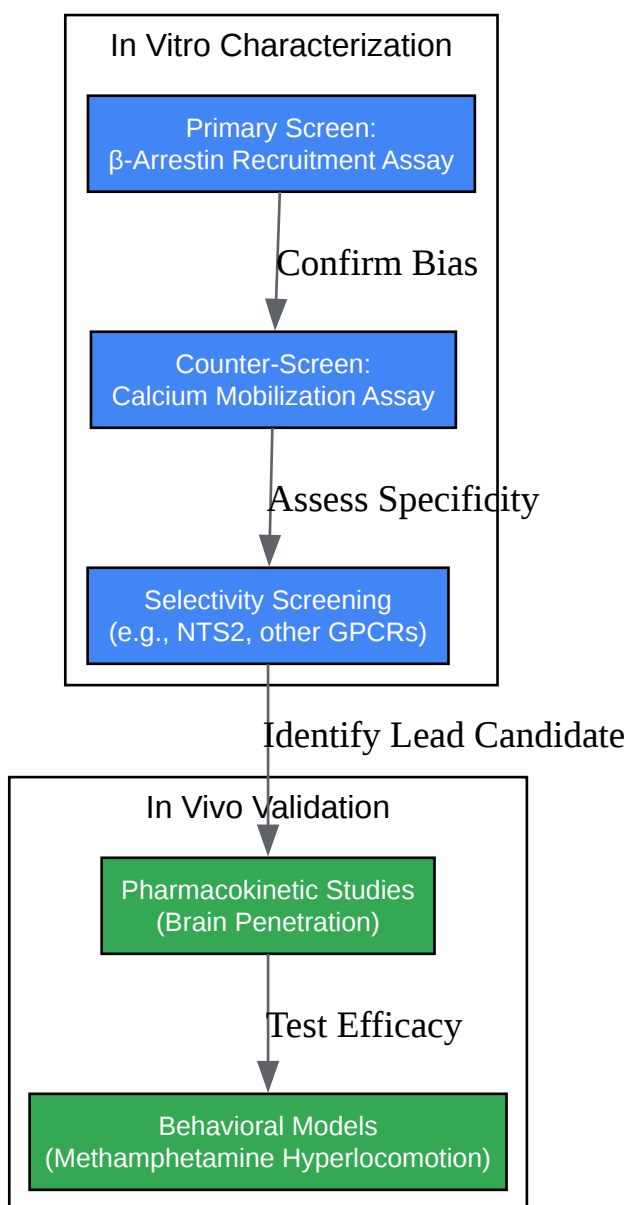
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**Caption:** Differential signaling pathways of NTS1 activation.

## Key Experimental Methodologies

The pharmacological profile of **ML314** was established using a series of well-defined in vitro and in vivo assays.

The general workflow for identifying and characterizing a biased agonist like **ML314** involves a primary screen for the desired pathway, a counter-screen to confirm the absence of activity in the undesired pathway, followed by in vivo validation in relevant disease models.



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